
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a sulfonyl group, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide typically involves multiple steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Amidation: The formation of the benzamide group.
Each of these steps requires specific reagents and conditions. For example, nitration might be carried out using a mixture of concentrated nitric acid and sulfuric acid, while chlorination could involve the use of chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chlorine atom could yield a variety of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Chloro-2-hydroxy-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Unique due to its specific combination of functional groups.
N-(5-Chloro-2-hydroxyphenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the nitro group.
N-(5-Chloro-4-nitrophenyl)-4-(dodecane-1-sulfonyl)benzamide: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
494835-36-8 |
|---|---|
Molekularformel |
C25H33ClN2O6S |
Molekulargewicht |
525.1 g/mol |
IUPAC-Name |
N-(5-chloro-2-hydroxy-4-nitrophenyl)-4-dodecylsulfonylbenzamide |
InChI |
InChI=1S/C25H33ClN2O6S/c1-2-3-4-5-6-7-8-9-10-11-16-35(33,34)20-14-12-19(13-15-20)25(30)27-22-17-21(26)23(28(31)32)18-24(22)29/h12-15,17-18,29H,2-11,16H2,1H3,(H,27,30) |
InChI-Schlüssel |
SSPZAIXEMDDUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)

![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
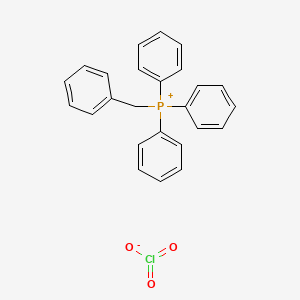
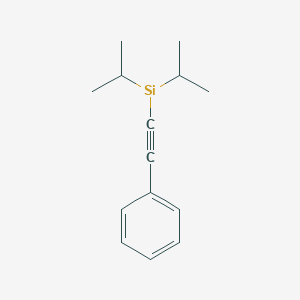
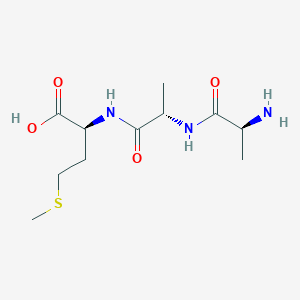
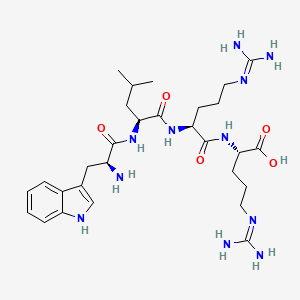
![N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B14245206.png)
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
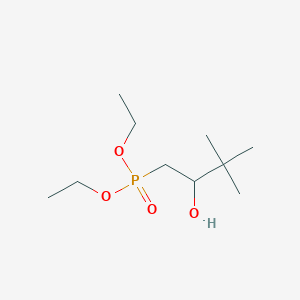
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)
